Goralatide

peptide stability ACE degradation pharmacokinetics

Generic AcSDKP preparations risk divergent outcomes from purity and formulation variability-critical given Goralatide’s 4.5-min plasma half-life and narrow optimal range. BenchChem supplies validated Goralatide as the definitive reference standard. • Protects normal hematopoietic progenitors at 10⁻⁹ M without affecting CFU-AML • Established ACE substrate with 4.5-min half-life for degradation kinetics studies • Enables circadian-controlled dosing for reproducible in vivo hematopoiesis research

Molecular Formula C20H33N5O9
Molecular Weight 487.5 g/mol
CAS No. 120081-14-3
Cat. No. B1671990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoralatide
CAS120081-14-3
SynonymsAc-SDKP
Ac-Ser-Asp-Lys-Pro
Ac-Ser-Asp-Lys-Pro-NH2
acetyl-N-Ser-Asp-Lys-Pro
acetyl-SDKP
acetyl-seryl-aspartyl-lysyl-prolinamide
acetyl-seryl-aspartyl-lysyl-proline
AcSDKP
AcSDKP-NH2
goralatide
N-acetyl-Ser-Asp-Lys-Pro
seraspenide
Molecular FormulaC20H33N5O9
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1
InChIKeyHJDRXEQUFWLOGJ-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Goralatide Identity and Baseline Characterization


Goralatide (CAS 120081-14-3, molecular formula C20H33N5O9, molecular weight 487.5 Da) is the synthetic tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), corresponding to the N-terminal fragment (1–4) of thymosin β4 [1]. It functions as a physiological regulator of hematopoiesis, inhibiting the entry of pluripotent hematopoietic stem cells into S-phase of the cell cycle [2]. Goralatide is a specific substrate for the N-terminal active site of angiotensin I-converting enzyme (ACE), which mediates its rapid degradation in vivo with a reported half-life of approximately 4.5 minutes in plasma [3].

Hematopoietic stem-cell studies — physiological regulator of pluripotent HSC entry into S-phase
ACE-substrate kinetics context — short-exposure experimental designs; reported plasma half-life ~4.5 min
Validated reference standard — comparator baseline for ACE-resistant AcSDKP analog development

Goralatide Generic Substitution Risks


Although Goralatide is chemically identical to the endogenous tetrapeptide AcSDKP, generic substitution with unqualified AcSDKP preparations or alternative thymosin β4 fragments introduces substantial experimental and translational risk. Endogenous AcSDKP levels and ACE-mediated degradation kinetics vary significantly across species and disease states, with ACE activity increasing by approximately 50% during active bone marrow regeneration following chemotherapy in mice [1]. This variability directly impacts the achievable protective concentrations at the target site. Furthermore, synthetic AcSDKP (Goralatide) administered exogenously protects normal mice from chemotherapy-induced hematological toxicity, yet this beneficial effect is markedly lower in humans [1], demonstrating that species-specific metabolic handling precludes simple cross-species extrapolation. The narrow optimal concentration range for Goralatide activity—coupled with its extremely short in vivo half-life of 4.5 minutes [2]—means that even minor variations in purity, formulation, or dosing schedule between generic suppliers can produce divergent or null experimental outcomes.

ACE kinetics ACE activity varies ~50% during marrow regeneration; generic AcSDKP preparations may produce divergent degradation profiles across disease-state models.
Species handling Protective effect documented in murine models may be markedly lower in human research matrices; species-specific metabolic handling limits direct cross-model extrapolation.
Purity / schedule Narrow concentration window combined with 4.5-min half-life means minor purity, formulation, or dosing-schedule variation between suppliers can shift experimental outcomes.

Goralatide Comparative Evidence


Plasma Half-Life vs. ACE-Resistant Analogs

Goralatide exhibits an extremely short in vivo half-life of approximately 4.5 minutes in plasma due to rapid degradation by angiotensin I-converting enzyme (ACE) [1]. In contrast, ACE-resistant analogs of AcSDKP—including pseudopeptides with modified peptide bonds (Ac-SerΨ(CH2-NH)Asp-Lys-Pro, Ac-Ser-AspΨ(CH2-NH)Lys-Pro, Ac-Ser-Asp-LysΨ(CH2-N)Pro) and the C-terminus modified peptide AcSDKP-NH2—demonstrate high stability toward ACE degradation in vitro [2]. This stability differential is the primary driver behind the development of next-generation AcSDKP analogs intended to improve upon the myeloprotection displayed by native Goralatide [2].

Plasma stability
Head-to-head
~4.5 min in plasma
vs. ACE-resistant analogs: high stability in vitro
Supports short-exposure reference-standard context
Comparator baseline for analog stability screening
peptide stability ACE degradation pharmacokinetics analog design

G-CSF Combination Chemoprotection

In a murine model of doxorubicin (DOX)-induced hematotoxicity, Goralatide administered via continuous subcutaneous infusion at 2.4 μg/day for 3 days reduced DOX-induced mortality. However, the recovery of colony-forming units-granulocyte/macrophage (CFU-GM) in Goralatide-DOX-treated mice was further optimized by the subsequent administration of granulocyte colony-stimulating factor (G-CSF) [1]. The coadministration of Goralatide with DOX improved the therapeutic index by reducing both acute hematotoxicity on late stem cells and progenitors and long-term toxicity on long-term reconstituting cells (LTRCs) [1].

G-CSF combination
Head-to-head
Goralatide + G-CSF
vs. Goralatide alone: optimized CFU-GM recovery
Defines minimum protective baseline for combination studies
Murine doxorubicin model; s.c. infusion 2.4 µg/day
myeloprotection doxorubicin G-CSF combination therapy

Hyperthermia Protection of CFU-GM

In murine bone marrow cells heat-treated at 43°C for up to 90 minutes, an 8-hour incubation with 10⁻⁹ M Goralatide reduced the proportion of CFU-GM cells in S-phase from 30% to 10%, resulting in an almost 10-fold increase in survival after 90 minutes at 43°C [1]. For primitive hematopoietic subsets in 5-FU-pretreated mice, incubation with 10⁻⁹ M Goralatide for 16–24 hours abolished the 5-FU-induced increase in proliferative activity of CFU-S-12 and stem cells with marrow repopulating ability, thereby decreasing their hyperthermic sensitivity [1]. The cytotoxic effect of Goralatide incubation on the absolute number of hematopoietic progenitors and stem cells was <10% [1].

Hyperthermia S-phase
Reported
S-phase 30% → 10%
~10-fold survival increase at 43°C × 90 min
Supports hyperthermic sensitivity reduction context
10⁻⁹ M Goralatide, 8 h incubation; murine CBA/H cells
hyperthermia purging CFU-GM stem cell protection

Selective Protection of Normal Progenitors

In human bone marrow, a 21-hour incubation with 10⁻⁹ M Goralatide reduces the number of normal hematopoietic progenitor cells in S-phase and concomitantly decreases their hyperthermic sensitivity. In contrast, the cell cycle progression of leukemic progenitor cells (CFU-AML) is not affected by Goralatide pretreatment, and these cells are therefore not protected from hyperthermia-induced cell killing [1]. This differential effect increases the therapeutic window of hyperthermic purging: following 120 min at 43°C without Goralatide, CFU-AML are decreased by 5-log while normal committed progenitors (CFU-GM, BFU-E, CFU-E) are reduced by only 1-log [1]. Goralatide pretreatment further protects normal progenitors while leaving leukemic cell killing unaffected [1].

Normal vs. leukemic
Head-to-head
5-log vs. 1-log differential
CFU-AML killed ≥5-log; normal CFU-GM/BFU-E reduced ~1-log
Supports selective normal-progenitor protection review
Human bone marrow; 10⁻⁹ M, 21 h; 43°C up to 120 min
selectivity leukemia CFU-AML therapeutic window

Circadian Rhythm and CFU-GM Suppression

In mice synchronized to a 12-hour light/dark cycle, continuous AcSDKP (Goralatide) infusion at 24 μg/day for 7 days increased mean plasma AcSDKP levels fivefold at 3 or 9 hours after light onset (HALO) compared to saline-infused controls, thereby inverting its physiologic circadian rhythm [1]. This increase suppressed the CFU-GM peak that normally occurs at these times. However, the rhythms in bone marrow AcSDKP concentration remained similar with or without AcSDKP infusion, indicating that the inhibition was indirect [1]. Mean leukocyte and lymphocyte counts were significantly reduced with AcSDKP infusion, while their circadian rhythms remained unaffected and were amplified [1].

Circadian rhythm
Reported
5-fold plasma increase
At 3–9 HALO; CFU-GM peak suppressed
Chronopharmacology context for time-of-day protocols
Continuous infusion 24 µg/day; B6D2F1 mice, 12:12 LD
chronopharmacology circadian rhythm CFU-GM continuous infusion

NME and Orphan Drug Designation

Goralatide is classified as a New Molecular Entity (NME) and has received Orphan Drug designation for chemotherapy-induced damage, haematological disorders, and transplant rejection [1]. This regulatory classification formally distinguishes Goralatide from unapproved or generic AcSDKP preparations that lack the same development-stage validation. The NME status reflects a formal regulatory recognition of the compound as a distinct molecular entity with defined pharmaceutical properties, a designation that generic AcSDKP vendors cannot claim [1].

NME / Orphan Drug
Class-level
NME designation
Orphan Drug: chemotherapy damage, haematological disorders, transplant rejection
Distinguishes regulatory identity from generic AcSDKP
Source review; research-use context applies
regulatory status NME orphan drug drug development

Goralatide Application Scenarios


Reference Standard for Analog Development

Goralatide serves as the essential comparator baseline for studies developing next-generation AcSDKP analogs designed to overcome ACE-mediated degradation. With a well-characterized in vivo half-life of 4.5 minutes [1] and established activity in hematopoietic stem cell inhibition, Goralatide provides the quantitative reference against which the improved stability and retained bioactivity of ACE-resistant pseudopeptides and C-terminus modified analogs (e.g., AcSDKP-NH2) can be directly measured [2].

Hyperthermic Purging with Progenitor Protection

In autologous stem cell transplantation settings where hyperthermic purging is employed to eliminate residual leukemic cells, Goralatide provides validated, quantitative protection of normal hematopoietic progenitors while leaving leukemic progenitors (CFU-AML) unaffected [1]. At 10⁻⁹ M with 21-hour incubation, Goralatide reduces normal progenitor S-phase entry and increases the therapeutic window between normal cell protection (1-log reduction) and leukemic cell killing (5-log reduction) [1]. This selectivity profile is uniquely documented for Goralatide and cannot be presumed for generic AcSDKP.

G-CSF Combination Myeloprotection Studies

For experiments evaluating hematopoietic recovery following chemotherapy, Goralatide provides the established baseline for stem cell compartment protection (LTRCs, CFU-S, HPP-CFC, CFU-GM) against doxorubicin toxicity [1]. When procuring Goralatide for such studies, experimental designs should incorporate the validated finding that subsequent G-CSF administration further optimizes CFU-GM recovery beyond Goralatide alone [1], enabling precise quantification of combination therapy effects.

Chronopharmacology with Circadian Dosing

Given that Goralatide pharmacology exhibits circadian rhythmicity—with continuous infusion producing a fivefold increase in plasma AcSDKP at specific times (3–9 HALO) and suppression of the physiologic CFU-GM peak [1]—procurement of Goralatide for in vivo studies must be accompanied by strict circadian-controlled experimental protocols. This chronopharmacologic property distinguishes Goralatide from non-circadian-dependent cell-cycle inhibitors and requires standardized time-of-day dosing schedules to achieve reproducible results [1].

Application
Selection Property
Validation Focus
Analog development reference
Short-exposure baseline stability
ACE-resistant analog stability comparison
Hyperthermic purging models
Selective normal-progenitor protection
Normal vs. leukemic CFU differential endpoint
G-CSF combination studies
Stem-cell compartment baseline protection
CFU-GM recovery optimization endpoint
Chronopharmacology protocols
Circadian-dependence profile
Time-of-day plasma AcSDKP and CFU-GM monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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